molecular formula C18H14FN3O B2784603 8-ethoxy-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 1029784-86-8

8-ethoxy-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2784603
CAS No.: 1029784-86-8
M. Wt: 307.328
InChI Key: NQONYHUHQYVECA-UHFFFAOYSA-N
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Description

8-ethoxy-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of a pyrazoloquinoline core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-ethoxy-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a pyrazole ring, followed by the introduction of the quinoline moiety through cyclization reactions. Specific reagents and catalysts, such as palladium or copper, may be used to facilitate these transformations.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization techniques can further enhance the efficiency of the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

8-ethoxy-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while reduction may produce more saturated analogs.

Scientific Research Applications

8-ethoxy-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects in various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-ethoxy-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 8-ethoxy-3-(4-fluorophenyl)-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline
  • 8-ethoxy-3-(4-fluorophenyl)-5-(4-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline

Uniqueness

8-ethoxy-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline is unique due to its specific substitution pattern and the presence of both ethoxy and fluorophenyl groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

8-ethoxy-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3O/c1-2-23-13-7-8-16-14(9-13)18-15(10-20-16)17(21-22-18)11-3-5-12(19)6-4-11/h3-10H,2H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQONYHUHQYVECA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C3C(=CN=C2C=C1)C(=NN3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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